molecular formula C12H18N2O2 B14695828 N'-Butyl-N-(2-hydroxyphenyl)-N-methylurea CAS No. 24289-68-7

N'-Butyl-N-(2-hydroxyphenyl)-N-methylurea

Cat. No.: B14695828
CAS No.: 24289-68-7
M. Wt: 222.28 g/mol
InChI Key: LDFBZTXYLQRLPI-UHFFFAOYSA-N
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Description

N’-Butyl-N-(2-hydroxyphenyl)-N-methylurea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a butyl group, a hydroxyphenyl group, and a methyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-Butyl-N-(2-hydroxyphenyl)-N-methylurea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, catalyst-free, and scalable, making it suitable for industrial production. The reaction conditions typically involve mild temperatures and the use of hydrochloric acid to activate the potassium cyanate as an electrophile .

Industrial Production Methods: In industrial settings, the production of N’-Butyl-N-(2-hydroxyphenyl)-N-methylurea may involve the reaction of isocyanates or carbamoyl chlorides with ammonia . These methods are influenced by economic and environmental considerations, with a focus on resource-efficient and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: N’-Butyl-N-(2-hydroxyphenyl)-N-methylurea undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in the reactions of N’-Butyl-N-(2-hydroxyphenyl)-N-methylurea include hydrochloric acid, potassium cyanate, and various alkylating agents . The reaction conditions are typically mild, with temperatures around 25°C and the use of water as a solvent.

Major Products Formed: The major products formed from the reactions of N’-Butyl-N-(2-hydroxyphenyl)-N-methylurea depend on the specific reagents and conditions used. For example, the reaction with alkylating agents can lead to the formation of N-alkylated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-Butyl-N-(2-hydroxyphenyl)-N-methylurea involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction . These reactions can lead to the formation of reactive intermediates that interact with biological molecules, thereby exerting their effects.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N’-Butyl-N-(2-hydroxyphenyl)-N-methylurea include other N-substituted ureas, such as N-butyl-N-methylurea and N-(2-hydroxyphenyl)-N-methylurea . These compounds share similar chemical structures and properties but differ in their specific substituents.

Uniqueness: N’-Butyl-N-(2-hydroxyphenyl)-N-methylurea is unique due to the presence of both a butyl group and a hydroxyphenyl group attached to the urea moiety. This combination of substituents imparts distinct chemical and biological properties to the compound, making it valuable for various applications .

Properties

CAS No.

24289-68-7

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

3-butyl-1-(2-hydroxyphenyl)-1-methylurea

InChI

InChI=1S/C12H18N2O2/c1-3-4-9-13-12(16)14(2)10-7-5-6-8-11(10)15/h5-8,15H,3-4,9H2,1-2H3,(H,13,16)

InChI Key

LDFBZTXYLQRLPI-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)N(C)C1=CC=CC=C1O

Origin of Product

United States

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